![molecular formula C24H25ClN6O2S B2732430 N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide CAS No. 1024579-26-7](/img/no-structure.png)

N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

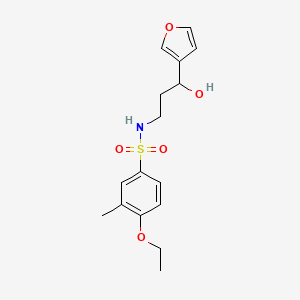

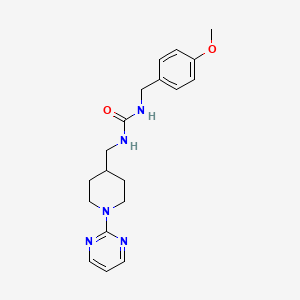

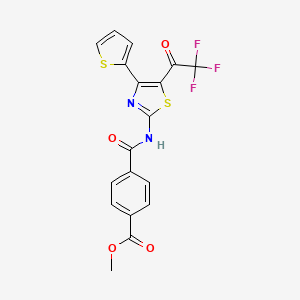

The compound is a complex organic molecule with several functional groups, including a piperazine ring, a thioxo group, and an imidazoquinazolinone group. These groups suggest that the compound could have interesting biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring, for example, is a six-membered ring with two nitrogen atoms . The imidazoquinazolinone group is a fused ring system with multiple nitrogen atoms .Applications De Recherche Scientifique

Synthesis and Biological Activity

The synthesis of novel compounds with a structural basis related to the chemical has shown significant scientific interest due to their potential biological activities. Specifically, compounds with similar structures have been synthesized and evaluated for various biological activities. For instance, a study on the synthesis and biological activity of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides revealed anticancer and antibacterial activities. These compounds, including those with quinazolin-2-yl acetamide structures, demonstrated selective influence on non-small cell lung and CNS cancer cell lines, highlighting their potential in anticancer research (Berest et al., 2011).

Anticancer and Cytotoxicity Evaluation

Another research initiative focused on substituted 2-[(2-Oxo-2H-[1,2,4]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments. These compounds exhibited considerable cytotoxicity and anticancer activity against colon cancer, melanoma, and ovarian cancer cell lines, illustrating the scope of quinazolinone derivatives in cancer treatment strategies (Kovalenko et al., 2012).

Potential for Antihypertensive Agents

Research into the synthesis of piperidine derivatives with a quinazoline ring system as potential antihypertensive agents revealed that certain derivatives produced significant hypotension in spontaneously hypertensive rat models. This suggests the relevance of quinazoline derivatives in developing new antihypertensive treatments (Takai et al., 1986).

Antimicrobial and Anticancer Activity

Furthermore, a study on the synthesis, molecular docking, and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives highlighted their significant antimicrobial and anticancer activities. These findings underscore the therapeutic potential of such derivatives in both antimicrobial and oncological contexts (Mehta et al., 2019).

Mécanisme D'action

Orientations Futures

Propriétés

Numéro CAS |

1024579-26-7 |

|---|---|

Formule moléculaire |

C24H25ClN6O2S |

Poids moléculaire |

497.01 |

Nom IUPAC |

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide |

InChI |

InChI=1S/C24H25ClN6O2S/c25-16-4-3-5-17(14-16)30-12-10-29(11-13-30)9-8-26-21(32)15-20-23(33)31-22(27-20)18-6-1-2-7-19(18)28-24(31)34/h1-7,14,20,27H,8-13,15H2,(H,26,32) |

Clé InChI |

GRJFYRVNIHVTAT-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCNC(=O)CC2C(=O)N3C(=C4C=CC=CC4=NC3=S)N2)C5=CC(=CC=C5)Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2732354.png)

![6-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2732358.png)

![Methyl 2-[8-(azepan-1-yl)-3-methyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2732361.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide](/img/structure/B2732364.png)

![tert-Butyl 4-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B2732368.png)